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molecular formula C12H14ClNO2 B8619151 6-(3-chloropropoxy)-5-methoxy-1H-indole

6-(3-chloropropoxy)-5-methoxy-1H-indole

Cat. No. B8619151
M. Wt: 239.70 g/mol
InChI Key: HSQQEYWPHPMHDN-UHFFFAOYSA-N
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Patent
US05574032

Procedure details

To a stirred suspension of sodium hydride (0.94 g, 19.6 mmol of a 50% oil dispersion) in dimethylformamide (20 ml) under nitrogen and cooled to -5° C. was added, dropwise, 5-methoxy-6-hydroxyindole (3.2 g, 19.6 mmol) dissolved in dimethylformamide (60 ml) so that the temperature did not exceed -2° C. After complete addition, the reaction was stirred for 45 minutes at 0° C. While maintaining the reaction temperature between -5° C. and 0° C., a solution of 1-bromo-3-chloropropane (3.1 g, 19.6 mmol) dissolved in dimethylformamide (15 ml) was slowly added. The mixture was stirred at ambient temperature under nitrogen for 21 hours. The reaction was cooled in an ice bath, and water was added to destroy the excess sodium hydride, and the aqueous mixture was extracted with ethyl acetate. The ethyl acetate extract was washed with water, dried with MgSO4 and concentrated to yield 5.3 g of a dark, oily liquid. This was combined with an additional sample, for a total of 10.0 g, and purification by preparative HPLC (Waters Associates prep LC/System 500) provided 5.1 g of a brown solid. A 2.5 g sample was recrystallized from isopropyl alcohol to yield 1.1 g (30%) of 6-(3-chloropropoxy)o5-methoxyindole as beige crystals, m.p.=73°-75° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
3.1 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][C:13]=1[OH:14])[NH:10][CH:9]=[CH:8]2.Br[CH2:16][CH2:17][CH2:18][Cl:19].O>CN(C)C=O>[Cl:19][CH2:18][CH2:17][CH2:16][O:14][C:13]1[CH:12]=[C:11]2[C:7]([CH:8]=[CH:9][NH:10]2)=[CH:6][C:5]=1[O:4][CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
COC=1C=C2C=CNC2=CC1O
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
3.1 g
Type
reactant
Smiles
BrCCCCl
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for 45 minutes at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
did not exceed -2° C
ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
While maintaining the reaction temperature between -5° C. and 0° C.
ADDITION
Type
ADDITION
Details
was slowly added
STIRRING
Type
STIRRING
Details
The mixture was stirred at ambient temperature under nitrogen for 21 hours
Duration
21 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
to destroy the excess sodium hydride
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield 5.3 g of a dark, oily liquid
CUSTOM
Type
CUSTOM
Details
This was combined with an additional sample, for a total of 10.0 g, and purification by preparative HPLC (Waters Associates prep LC/System 500)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClCCCOC1=C(C=C2C=CNC2=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: CALCULATEDPERCENTYIELD 108.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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